molecular formula C8H9N3O3 B1414462 (5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid CAS No. 1211483-89-4

(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid

Cat. No.: B1414462
CAS No.: 1211483-89-4
M. Wt: 195.18 g/mol
InChI Key: KUJMUTIEYIGSRK-UHFFFAOYSA-N
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Description

(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.18 g/mol. The purity is usually 95%.
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Biological Activity

(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine class of heterocycles. This class is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4O3C_9H_{10}N_4O_3, with a molecular weight of 210.20 g/mol. The compound features a tetrahydropyrimidine core with an oxo group and an acetic acid moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC9H10N4O3C_9H_{10}N_4O_3
Molecular Weight210.20 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family can act as inhibitors of kinases and other enzymes involved in cancer progression and inflammation. This compound may also exhibit anti-inflammatory properties by interfering with pro-inflammatory cytokine signaling.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • In vitro studies demonstrated that similar compounds inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanistic studies suggest that these compounds target specific kinases involved in tumor growth and metastasis.

Enzyme Inhibition

Research has shown that this compound can inhibit enzymes such as:

  • Cyclooxygenase (COX) : Implicated in inflammatory processes.
  • Protein Kinase : Involved in signal transduction pathways.

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction mechanisms .
  • Anti-inflammatory Potential : Another investigation focused on the anti-inflammatory effects of pyrazolo compounds showed a reduction in pro-inflammatory cytokines in animal models when treated with these compounds .

Properties

IUPAC Name

2-(5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c12-7(13)3-5-4-11-6(1-2-9-11)10-8(5)14/h1-2,5H,3-4H2,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJMUTIEYIGSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=NN21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid
Reactant of Route 2
(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid
Reactant of Route 3
(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid
Reactant of Route 4
(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid
Reactant of Route 5
(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid
Reactant of Route 6
(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.